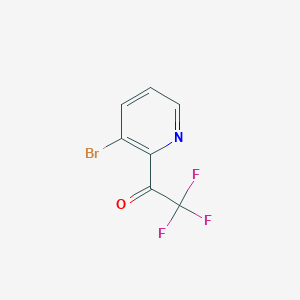![molecular formula C38H25OP B12874578 (10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine](/img/structure/B12874578.png)
(10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine: is a complex organic compound that features a unique structure combining dibenzofuran, anthracene, and diphenylphosphine moieties. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its electronic properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dibenzofuran Moiety: Dibenzofuran can be synthesized through the cyclization of biphenyl ether in the presence of a strong acid or via the Ullmann coupling reaction.
Anthracene Derivative Synthesis: The anthracene core can be functionalized at specific positions using Friedel-Crafts acylation or alkylation reactions.
Coupling Reactions: The dibenzofuran and anthracene derivatives are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Phosphine Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine moiety, forming phosphine oxides.
Reduction: Reduction reactions can target the aromatic rings, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Hydrogenated anthracene or dibenzofuran derivatives.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine is used as a ligand in coordination chemistry, forming complexes with transition metals that are studied for their catalytic properties.
Biology
While direct biological applications are limited, derivatives of this compound could be explored for their potential in bioimaging or as fluorescent probes due to their luminescent properties.
Medicine
Research into the medicinal applications of this compound is still in its infancy. its structural analogs are being investigated for their potential in photodynamic therapy and as photosensitizers.
Industry
In the industry, this compound is primarily used in the development of OLEDs. Its unique electronic properties make it an excellent candidate for use as a host material in the emissive layer of OLEDs, contributing to improved efficiency and stability of the devices.
Wirkmechanismus
The mechanism by which (10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine exerts its effects is largely based on its ability to participate in electronic transitions. The compound’s structure allows for efficient charge transfer and energy transfer processes, which are crucial in its role as a host material in OLEDs. The molecular targets include the electron and hole transporting layers in the OLED architecture, facilitating the recombination of electrons and holes to produce light.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (10-(Naphthalen-1-yl)anthracen-9-yl)diphenylphosphine
- (10-(Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- (10-(Naphthalen-2-yl)phenyl)anthracene
Uniqueness
Compared to similar compounds, (10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine offers a unique combination of thermal stability and electronic properties. The presence of the dibenzofuran moiety enhances its rigidity and stability, while the anthracene core provides excellent charge transport properties. The diphenylphosphine group further contributes to its ability to form stable complexes with metals, making it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C38H25OP |
|---|---|
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
(10-dibenzofuran-1-ylanthracen-9-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H25OP/c1-3-14-26(15-4-1)40(27-16-5-2-6-17-27)38-30-20-9-7-18-28(30)36(29-19-8-10-21-31(29)38)33-23-13-25-35-37(33)32-22-11-12-24-34(32)39-35/h1-25H |
InChI-Schlüssel |
XSTNHAPSXJAJDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C8=CC=CC=C8OC7=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


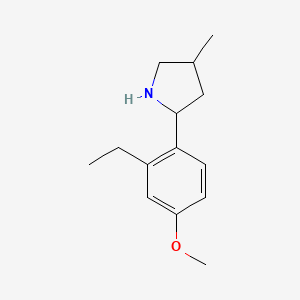
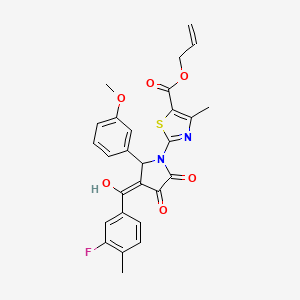
![2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12874505.png)
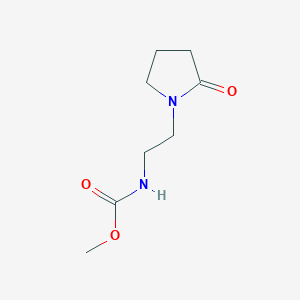
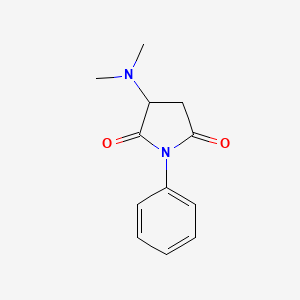
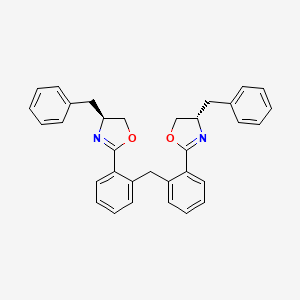
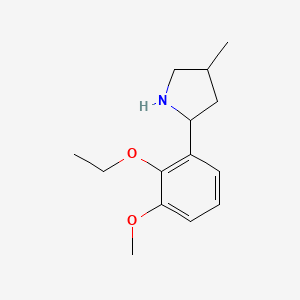
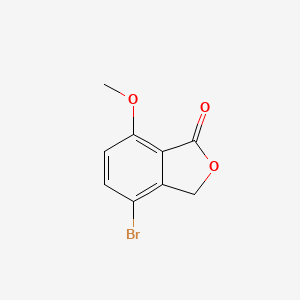


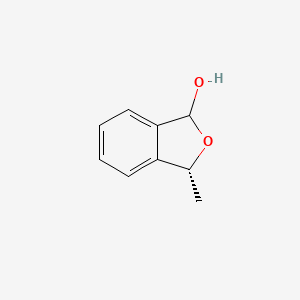
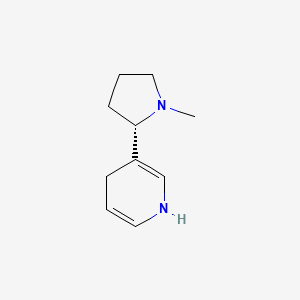
![(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B12874570.png)
